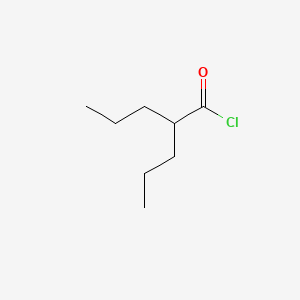
2-Propylvaleryl chloride
Cat. No. B1346596
Key on ui cas rn:
2936-08-5
M. Wt: 162.66 g/mol
InChI Key: PITHYUDHKJKJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05525727
Procedure details


To 4.32 g (30 mmol) of valproic acid in an ice bath, thionyl chloride (3.60 g, 30 mmol) was slowly added, with stirring. The neat mixture was allowed to come to room temperature and then heated in a water bath at 50° C. for 30 minutes. 50 M1 portions of dry benzene were twice added and removed under reduced pressure. The resultant product was used in subsequent reactions without further purification.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].S(Cl)([Cl:13])=O>C1C=CC=CC=1>[C:1]([Cl:13])(=[O:10])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant product was used in subsequent reactions without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(CCC)CCC)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
